Trimethylolpropane benzoate diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane benzoate diacrylate is a chemical compound with the molecular formula C19H22O6 and a molecular weight of 346.37 g/mol . It is known for its use in various industrial applications due to its unique chemical properties. The compound is characterized by the presence of both benzoate and diacrylate functional groups, which contribute to its reactivity and versatility in chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane benzoate diacrylate can be synthesized through the esterification of trimethylolpropane with benzoic acid and acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including trimethylolpropane, benzoic acid, and acrylic acid, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane benzoate diacrylate undergoes various chemical reactions, including:
Polymerization: The diacrylate groups in the compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: The benzoate and diacrylate groups can participate in esterification reactions with other alcohols or acids.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Esterification: Various esters depending on the reactants used.
Hydrolysis: Benzoic acid, acrylic acid, and trimethylolpropane.
Scientific Research Applications
Trimethylolpropane benzoate diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of trimethylolpropane benzoate diacrylate is primarily based on its ability to undergo polymerization and esterification reactions. The diacrylate groups in the compound can form cross-linked networks through free radical polymerization, resulting in materials with enhanced mechanical and thermal properties. The benzoate groups contribute to the compound’s reactivity and ability to form esters with other compounds .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but contains three acrylate groups instead of two diacrylate groups.
Pentaerythritol triacrylate: Contains three acrylate groups and is used in similar applications as trimethylolpropane benzoate diacrylate.
Dipentaerythritol pentaacrylate: Contains five acrylate groups and is used in high-performance coatings and adhesives.
Uniqueness
This compound is unique due to the presence of both benzoate and diacrylate functional groups, which provide a balance of reactivity and stability. This combination allows for the synthesis of polymers with specific properties that are not achievable with other similar compounds .
Properties
Molecular Formula |
C19H22O6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoyloxymethyl)butyl benzoate |
InChI |
InChI=1S/C19H22O6/c1-4-16(20)23-12-19(6-3,13-24-17(21)5-2)14-25-18(22)15-10-8-7-9-11-15/h4-5,7-11H,1-2,6,12-14H2,3H3 |
InChI Key |
FNYSXXARASJZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.